2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Highly selective PknG Inhibitor, blocking the proliferation of M. tuberculosis
AX20017 is a highly selective PknG Inhibitor. It acts by blocking the proliferation of M. tuberculosis.
Scientific Research Applications
Biologically Active Azomethine Derivatives Synthesis : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a compound closely related to the one , have been synthesized and analyzed. These derivatives are seen as promising for further study and molecular design due to their cytostatic effects. High-performance liquid chromatography (HPLC) was optimized for their analysis, suggesting their potential in pharmaceutical applications (Chiriapkin et al., 2021).
Antibacterial and Antifungal Activities : Derivatives of thiophene-3-carboxamide have shown antibacterial and antifungal activities. Their molecular structures exhibit intramolecular hydrogen bonds that lock the molecular conformation, potentially influencing their biological activity (Vasu et al., 2005).
Thienopyrimidine Synthesis : Novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes have been studied for thienopyrimidine synthesis. This research highlights the versatility of these compounds in synthesizing various derivatives with potential pharmacological applications (Pokhodylo et al., 2010).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : Novel thiophene derivatives synthesized from a compound similar to the one demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This indicates their potential use in developing new therapeutic agents (Amr et al., 2010).
Antimicrobial Evaluation : Some new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety were synthesized and evaluated for their antimicrobial activities. The study suggests that these compounds could be effective against various bacterial strains (Gouda et al., 2010).
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFNEMGBRWLHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.